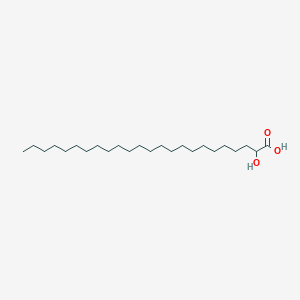

2-Hydroxytetracosanoic acid

Description

2-Hydroxytetracosanoic acid has been reported in Allamanda cathartica, Chondrosia reniformis, and other organisms with data available.

Properties

IUPAC Name |

2-hydroxytetracosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUOLNSQHLHDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969526 | |

| Record name | 2-Hydroxytetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cerebronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

544-57-0 | |

| Record name | 2-Hydroxytetracosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerebronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYTETRACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QN3B074E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cerebronic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Biosynthesis of 2-Hydroxytetracosanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a C24 very-long-chain 2-hydroxy fatty acid of critical importance in the mammalian nervous system. It is a fundamental component of galactosylceramides and sulfatides, which are major constituents of the myelin sheath that insulates axons. The biosynthesis of this specialized lipid is catalyzed by the endoplasmic reticulum-resident enzyme Fatty Acid 2-Hydroxylase (FA2H). This guide provides a comprehensive overview of the discovery, characterization, and detailed biosynthetic pathway of this compound. It includes quantitative enzymatic data, detailed experimental protocols for its study, and graphical representations of the key biological and experimental pathways.

Discovery and Characterization

This compound, first named cerebronic acid, was identified in the late 19th and early 20th centuries through the pioneering work of lipid chemists studying the composition of the brain. These early investigations isolated complex lipids, termed "cerebrosides," from brain tissue and, through chemical degradation, identified their constituent parts: a sphingoid base, a sugar (galactose), and a fatty acid. A significant portion of these fatty acids were found to be unusual, hydroxylated, very-long-chain molecules, with the 24-carbon variant being particularly abundant.

This compound is a saturated 2-hydroxy very-long-chain fatty acid. Its presence is most prominent in the sphingolipids of the myelin sheath, but it is also found in the skin, kidneys, and epithelial cells of the digestive tract.[1] Mutations in the gene responsible for its synthesis, FA2H, are linked to severe neurodegenerative disorders, highlighting the critical role of this compound in maintaining myelin integrity and nervous system function.[2]

Chemical Properties:

-

Systematic Name: this compound

-

Common Names: Cerebronic acid, Phrenosinic acid, 2-Hydroxylignoceric acid

-

Molecular Formula: C₂₄H₄₈O₃

-

Molecular Weight: 384.6 g/mol

The Biosynthesis of this compound

The synthesis of this compound from its non-hydroxylated precursor is a single enzymatic step catalyzed by Fatty Acid 2-Hydroxylase (FA2H).

2.1 The Key Enzyme: Fatty Acid 2-Hydroxylase (FA2H)

FA2H is an iron-containing monooxygenase located in the membrane of the endoplasmic reticulum.[3] The human enzyme is encoded by the FA2H gene.[3] It contains a cytochrome b5 domain at its N-terminus, which is essential for its catalytic activity, and a conserved histidine motif for iron binding.[3]

2.2 The Hydroxylation Reaction

FA2H catalyzes the stereospecific hydroxylation of the α-carbon (C-2) of tetracosanoic acid (lignoceric acid). The reaction requires molecular oxygen (O₂) and reducing equivalents supplied by NADPH. An electron transport chain involving NADPH:cytochrome P-450 reductase is necessary to transfer electrons to the enzyme.[3] The reaction is stereospecific, exclusively producing the (R)-enantiomer, (R)-2-hydroxytetracosanoic acid.

2.3 Incorporation into Sphingolipids

Following its synthesis, this compound is not typically found as a free fatty acid. It is rapidly activated by esterification to Coenzyme A, forming (R)-2-hydroxytetracosanoyl-CoA. This activated form serves as a substrate for ceramide synthases (CerS). The CerS enzymes incorporate the 2-hydroxy fatty acyl chain into a dihydrosphingosine backbone to form 2-hydroxy dihydroceramide. A subsequent desaturation step introduces a double bond into the sphingoid base, yielding 2-hydroxy ceramide. This molecule is the central precursor for complex 2-hydroxylated sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are vital for myelin structure and function.[2][4]

// Nodes hFA [label="2-Hydroxytetracosanoic\nAcid", fillcolor="#FFFFFF", fontcolor="#202124"]; hFACoA [label="2-Hydroxytetracosanoyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; dhCer [label="2-Hydroxy\nDihydroceramide", fillcolor="#FFFFFF", fontcolor="#202124"]; hCer [label="2-Hydroxy\nCeramide", fillcolor="#FFFFFF", fontcolor="#202124"]; GalCer [label="2-Hydroxy\nGalactosylceramide", fillcolor="#FFFFFF", fontcolor="#202124"]; Sulfatide [label="2-Hydroxy\nSulfatide\n(Myelin Sheath)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Enzymes (as edge labels) hFA -> hFACoA [label=" Acyl-CoA\n Synthetase", color="#4285F4", fontcolor="#4285F4"]; hFACoA -> dhCer [label=" Ceramide\n Synthase", color="#4285F4", fontcolor="#4285F4"]; dhCer -> hCer [label=" Dihydroceramide\n Desaturase", color="#4285F4", fontcolor="#4285F4"]; hCer -> GalCer [label=" UDP-Galactose:\n Ceramide\n Galactosyltransferase", color="#4285F4", fontcolor="#4285F4"]; GalCer -> Sulfatide [label=" Galactosylceramide\n Sulfotransferase", color="#4285F4", fontcolor="#4285F4"]; } endsnippet Caption: Incorporation into complex 2-hydroxy sphingolipids.

Quantitative Data

The study of enzyme kinetics provides crucial information on the efficiency and substrate affinity of an enzyme. For Fatty Acid 2-Hydroxylase, these parameters are essential for understanding its function in lipid metabolism.

| Parameter | Value | Substrate | Source |

| K_m_ (Michaelis Constant) | < 0.18 µM | Tetracosanoic Acid (C24:0) | UniProt: P58815[1] |

| V_max_ (Maximum Velocity) | Not Reported | Tetracosanoic Acid (C24:0) | - |

| Substrate Conversion | ~4.5% | 0.18 µM Tetracosanoic Acid | ResearchGate Publication[5] |

Note: V_max_ is highly dependent on the concentration of active enzyme in the specific preparation (e.g., microsomal fraction) and is therefore often not reported as a standard value.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

4.1 Protocol 1: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol describes a method to measure the activity of FA2H in microsomal fractions isolated from tissues or transfected cells.[6]

1. Microsome Preparation: a. Homogenize tissue or cells in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria. c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. d. Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, 20% glycerol) and determine the protein concentration (e.g., via BCA assay). Store at -80°C.

2. Reaction Mixture Preparation (Total Volume: 1.4 mL): a. To a glass tube, add:

- Tris-HCl, pH 7.6: 2.7 mM

- MgCl₂: 3.3 mM

- Glucose-6-phosphate: 3.3 mM

- NADP⁺: 1.2 mM

- Glucose-6-phosphate dehydrogenase: 0.2 units

- Purified human NADPH:cytochrome P-450 reductase: 1 µg

- Tetracosanoic acid substrate (solubilized in α-cyclodextrin): Target concentration (e.g., 10 µM) b. This mixture constitutes an NADPH regenerating system.

3. Enzymatic Reaction: a. Pre-warm the reaction mixture tubes to 37°C for 5 minutes. b. Initiate the reaction by adding 50 µg of microsomal protein. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes). d. Terminate the reaction by adding 1 mL of ice-cold 0.1 M HCl, followed by immediate vortexing.

4. Product Extraction and Analysis: a. Extract the lipids from the reaction mixture three times with 2 mL of diethyl ether. b. Pool the ether extracts and evaporate to dryness under a stream of nitrogen. c. The dried lipid residue is then ready for derivatization and analysis by GC-MS or LC-MS/MS as described in Protocol 2.

4.2 Protocol 2: Lipid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of total lipids from tissue and subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry.

1. Tissue Homogenization and Lipid Extraction (Folch Method): a. Weigh a frozen tissue sample (e.g., 100 mg of brain tissue) and homogenize in 20 volumes (2 mL) of ice-cold chloroform:methanol (2:1, v/v). b. Agitate the mixture vigorously for 20 minutes at 4°C. c. Add 0.2 volumes (0.4 mL) of 0.9% NaCl solution to the homogenate to induce phase separation. d. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the layers. e. Carefully collect the lower organic (chloroform) phase containing the total lipids using a glass pipette. f. Dry the lipid extract under a stream of nitrogen.

2. Saponification (to release amide-bound fatty acids): a. Resuspend the dried lipid extract in 1 mL of 1 M KOH in 95% ethanol. b. Heat at 80°C for 60 minutes. c. Allow to cool, then acidify the mixture to pH < 3 with 6 M HCl. d. Extract the released free fatty acids three times with 2 mL of hexane (B92381). e. Pool the hexane extracts and dry under nitrogen.

3. LC-MS/MS Analysis: a. Sample Preparation: Resuspend the dried fatty acid extract in a suitable solvent (e.g., 100 µL of methanol). b. Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water + 0.1% Formic Acid

- Mobile Phase B: Acetonitrile/Isopropanol (1:1) + 0.1% Formic Acid

- Gradient: Run a gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and re-equilibrate. c. Mass Spectrometry (Negative Ion Mode):

- Ionization Source: Electrospray Ionization (ESI), negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transition for this compound:

- Precursor Ion (Q1): m/z 383.4 [M-H]⁻

- Product Ion (Q3): m/z 339.4 [M-H-CO₂]⁻ (A characteristic loss of carbon dioxide). Note: The optimal product ion and collision energy should be determined empirically by infusing a pure standard. d. Quantification: Create a standard curve using a pure this compound standard and a suitable deuterated internal standard (e.g., D₄-tetracosanoic acid) to calculate the concentration in the original sample.

// Nodes A [label="1. Sample Preparation\n(e.g., Brain Tissue)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Lipid Extraction\n(Folch Method: CHCl₃/MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Saponification\n(Release of Fatty Acids)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Sample Cleanup / Derivatization\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Reverse-Phase LC Separation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Tandem MS Detection\n(MRM, Negative Ion Mode)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="6. Data Analysis\n(Quantification vs Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Homogenization", color="#5F6368", fontcolor="#5F6368"]; B -> C [label="Phase Separation", color="#5F6368", fontcolor="#5F6368"]; C -> D [label="Acidification & Extraction", color="#5F6368", fontcolor="#5F6368"]; D -> E [label="Injection", color="#5F6368", fontcolor="#5F6368"]; E -> F [style=dashed, arrowhead=none]; E -> G [style=dashed, arrowhead=none]; E -> H [label="Peak Integration", color="#5F6368", fontcolor="#5F6368"]; } endsnippet Caption: General workflow for analysis of 2-hydroxy fatty acids.

References

- 1. uniprot.org [uniprot.org]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 5. researchgate.net [researchgate.net]

- 6. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of 2-Hydroxytetracosanoic Acid in Myelin Sheath Formation and Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myelin sheath, a specialized membrane rich in lipids, is crucial for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system. A key component of myelin's unique lipid composition is 2-hydroxytetracosanoic acid, a C24 very-long-chain fatty acid. This technical guide provides an in-depth examination of the pivotal role of this compound in the formation, structure, and long-term stability of the myelin sheath. We will explore its biosynthesis, its incorporation into essential myelin sphingolipids, and the profound neurological consequences that arise from its deficiency. This document synthesizes findings from key experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying biochemical and cellular processes to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

Myelin is a multi-layered membrane produced by oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Its high lipid content, accounting for approximately 70-85% of its dry weight, is critical for its function as an electrical insulator.[1] Among the diverse lipid species, galactosylceramides (GalCer) and their sulfated derivatives, sulfatides (B1148509), are particularly abundant and play a vital role in myelin structure and function.[2] A unique feature of these myelin-specific sphingolipids is the high prevalence of 2-hydroxylated fatty acids in their ceramide backbone, with this compound being a prominent example.

The synthesis of these specialized lipids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[3] Mutations in the FA2H gene that lead to a deficiency of this enzyme are the cause of severe neurodegenerative disorders, including fatty acid hydroxylase-associated neurodegeneration (FAHN) and spastic paraplegia 35 (SPG35).[4] These conditions are characterized by leukodystrophy, a progressive loss of white matter in the CNS, highlighting the indispensable role of 2-hydroxy fatty acids in myelin integrity.[5] This guide will delve into the molecular and cellular mechanisms underpinning the importance of this compound in myelination.

Biosynthesis of 2-Hydroxy Galactosylceramides

The journey of this compound into the myelin sheath begins with its synthesis and subsequent incorporation into galactosylceramide. This process involves a series of enzymatic steps primarily occurring in the endoplasmic reticulum.

The FA2H-Catalyzed Hydroxylation

The initial and rate-limiting step is the 2-hydroxylation of tetracosanoic acid (lignoceric acid), a very-long-chain fatty acid. This reaction is catalyzed by fatty acid 2-hydroxylase (FA2H), an iron-containing enzyme located in the endoplasmic reticulum.[3][6] The expression of the FA2H gene is significantly upregulated during the period of active myelination, underscoring its critical role in this developmental process.[7]

Incorporation into Ceramide and Galactosylceramide

Following its synthesis, this compound is activated to its CoA ester and then incorporated into the ceramide backbone by ceramide synthase enzymes.[8] The resulting 2-hydroxyceramide is then galactosylated by UDP-galactose:ceramide galactosyltransferase (CGT) to form 2-hydroxygalactosylceramide (HFA-GalCer).[9] A portion of HFA-GalCer can be further sulfated in the Golgi apparatus to produce 2-hydroxy sulfatide.[10]

Structural and Functional Roles in the Myelin Sheath

The presence of the 2-hydroxyl group on the fatty acyl chain of galactosylceramides and sulfatides confers unique biophysical properties to the myelin membrane, influencing its structure, stability, and interactions with other myelin components.

Myelin Compaction and Stability

While the initial formation of a compact myelin sheath can occur in the absence of 2-hydroxylated sphingolipids, its long-term stability is significantly compromised.[11][12] Studies in aged Fa2h knockout mice reveal progressive axonal and myelin sheath degeneration, suggesting a critical role for these lipids in myelin maintenance.[11][13] The hydroxyl group is thought to participate in hydrogen bonding networks with adjacent lipids and proteins, contributing to the tight packing and stability of the multilamellar myelin structure.

Axon-Glia Interactions

Galactosylceramides and sulfatides are implicated in the intricate communication between axons and myelinating glia.[14] They are essential for the proper formation and maintenance of the paranodal junctions, specialized domains that flank the nodes of Ranvier and are critical for saltatory conduction.[9] While the direct signaling role of the 2-hydroxyl group itself is still under investigation, its influence on the conformation and presentation of GalCer and sulfatide in the membrane likely impacts these crucial cellular interactions. Some evidence suggests that sulfatides can act as inhibitors of axon outgrowth and may be involved in signaling through interactions with extracellular matrix proteins and kinases like c-Src/Fyn.[10][15]

Consequences of this compound Deficiency

The critical importance of this compound and other 2-hydroxy fatty acids is starkly illustrated by the phenotype of Fa2h knockout mice. These animal models have been instrumental in dissecting the functional consequences of the absence of these lipids.

Altered Myelin Lipid Composition

The most direct consequence of Fa2h deletion is the complete absence of 2-hydroxylated galactosylceramides and sulfatides in the nervous system. This is accompanied by a compensatory increase in the levels of non-hydroxylated versions of these lipids. However, this compensation is incomplete, leading to a significant overall reduction in total galactolipids and cholesterol.[16]

Table 1: Myelin Lipid Composition in Wild-Type vs. Fa2h-/- Mice

| Lipid Class | Wild-Type | Fa2h-/- | Fold Change | Reference |

| 2-Hydroxy Galactosylceramide (HFA-GalCer) | Present | Not Detectable | N/A | [16] |

| Non-Hydroxy Galactosylceramide (NFA-GalCer) | Present | Increased | - | [11] |

| 2-Hydroxy Sulfatide (HFA-Sulfatide) | Present | Not Detectable | N/A | [16] |

| Non-Hydroxy Sulfatide (NFA-Sulfatide) | Present | Increased | - | [11] |

| Total Galactolipids | Normal | ~40% Decrease | ↓ | [16] |

| Cholesterol | Normal | ~40% Decrease | ↓ | [16] |

Myelin Structure and Axonal Integrity

While myelination proceeds in Fa2h-/- mice, and myelin thickness (as measured by g-ratio) appears normal in young animals, late-onset neurodegeneration is a key feature.[11][12] Aged knockout mice exhibit significant myelin sheath and axonal degeneration, particularly in the spinal cord.[11][13] This suggests that while 2-hydroxylated lipids are not strictly required for the initial wrapping of axons, they are essential for the long-term health and stability of both the myelin sheath and the underlying axon.

Table 2: G-Ratio Measurements in Wild-Type vs. Fa2h-/- Mice

| Age | Genotype | G-Ratio (Mean ± SD) | Observation | Reference |

| Up to 5 months | Wild-Type | Normal | No significant difference | [12] |

| Up to 5 months | Fa2h-/- | Normal | No significant difference | [12] |

| 18 months | Fa2h-/- | - | Axonal and myelin sheath degeneration observed | [11][12] |

Experimental Protocols

This section outlines the key experimental methodologies used to investigate the role of this compound in myelination.

Generation and Analysis of Fa2h Knockout Mice

A common strategy to generate Fa2h null mice involves a Cre-loxP system to conditionally delete critical exons of the Fa2h gene.[16] Analysis of these mice typically involves a workflow that combines behavioral, histological, and biochemical approaches.

Fatty Acid 2-Hydroxylase (FA2H) Enzyme Activity Assay

This assay measures the conversion of a labeled fatty acid substrate to its 2-hydroxylated product.

Principle: A deuterated very-long-chain fatty acid (e.g., [3,3,5,5-D4]tetracosanoic acid) is used as a substrate. The FA2H enzyme, present in tissue homogenates or microsomal fractions, converts this substrate to deuterated this compound. The product is then extracted, derivatized, and quantified using gas chromatography-mass spectrometry (GC-MS).[3][7]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate, pH 7.4), an NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), purified NADPH:cytochrome P-450 reductase, and the deuterated fatty acid substrate solubilized with α-cyclodextrin.

-

Enzyme Source: Add the enzyme source, which can be total brain homogenates or microsomal fractions prepared from tissues or transfected cells (typically 50 µg of protein).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., Folch method).

-

Derivatization: The extracted lipids are hydrolyzed, and the resulting fatty acids are converted to their trimethylsilyl (B98337) (TMS) ether derivatives.

-

GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography and detected by mass spectrometry. The amount of deuterated this compound formed is quantified by comparing its peak area to that of an internal standard.

Lipid Analysis by Thin-Layer Chromatography (TLC)

Principle: TLC is used to separate different lipid classes based on their polarity.

Protocol:

-

Lipid Extraction: Extract total lipids from brain tissue or purified myelin.

-

Sample Application: Apply the lipid extracts to a silica (B1680970) gel TLC plate.

-

Development: Develop the plate in a solvent system appropriate for separating sphingolipids (e.g., chloroform:methanol:water).

-

Visualization: Visualize the separated lipids using a suitable stain, such as primuline (B81338) spray followed by UV light exposure, or charring with sulfuric acid. The absence of HFA-GalCer and HFA-sulfatide bands in Fa2h-/- samples can be clearly observed.[17]

Transmission Electron Microscopy (TEM) for Myelin Ultrastructure

Principle: TEM provides high-resolution images of the myelin sheath, allowing for detailed morphological analysis and g-ratio calculation.

Protocol:

-

Tissue Fixation: Perfuse the animal with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde).

-

Post-fixation and Staining: Post-fix the dissected nerve tissue (e.g., spinal cord, optic nerve) in osmium tetroxide, followed by dehydration in a graded series of ethanol.

-

Embedding: Infiltrate the tissue with and embed it in a resin (e.g., Epon).

-

Sectioning: Cut ultrathin sections (e.g., 70-90 nm) using an ultramicrotome.

-

Imaging: Stain the sections with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) and image them using a transmission electron microscope.

-

G-Ratio Analysis: Measure the inner and outer diameters of the myelin sheath for a large number of axons to calculate the g-ratio (inner diameter / outer diameter).

Conclusion and Future Directions

This compound is not merely a passive structural component of the myelin sheath; it is a crucial lipid whose presence is essential for the long-term integrity and function of the nervous system. Its synthesis by FA2H and subsequent incorporation into galactosylceramides and sulfatides endows the myelin membrane with unique properties that are vital for its stability and its interactions with the axon. The study of FA2H deficiency in both humans and animal models has unequivocally demonstrated that the absence of 2-hydroxylated sphingolipids leads to devastating neurodegeneration.

Future research should focus on elucidating the precise molecular mechanisms by which 2-hydroxylated lipids contribute to myelin stability. Investigating their role in lipid raft organization and their potential to directly or indirectly influence intracellular signaling pathways within oligodendrocytes will be critical. For drug development professionals, understanding the downstream consequences of FA2H deficiency could unveil novel therapeutic targets for leukodystrophies and other demyelinating diseases. Modulating the lipid composition of myelin or compensating for the functional loss of 2-hydroxylated lipids represents a promising, albeit challenging, avenue for future therapeutic interventions.

References

- 1. Lipid metabolism in myelinating glial cells: lessons from human inherited disorders and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adult-onset depletion of sulfatide leads to axonal degeneration with relative myelin sparing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absence of 2-hydroxylated sphingolipids is compatible with normal neural development but causes late-onset axon and myelin sheath degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Myelin lipid metabolism and its role in myelination and myelin maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galactosphingolipids and axono-glial interaction in myelin of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. Central nervous system dysfunction in a mouse model of FA2H deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of 2-Hydroxy Fatty Acids in the Structural Integrity and Function of Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy fatty acids (hFAs) are crucial constituents of a specific subgroup of sphingolipids, playing a vital role in the architecture and function of cellular membranes, particularly in the nervous system and the epidermis. The introduction of a hydroxyl group at the C-2 position of the N-acyl chain of ceramides (B1148491), a reaction primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H), confers unique biophysical properties to these lipids. These properties are fundamental to myelin sheath stability, skin barrier function, and the organization of membrane nanodomains. Deficiencies in hFA synthesis are linked to severe neurodegenerative disorders, underscoring their physiological importance. This guide provides an in-depth examination of the biosynthesis of hFAs, their structural impact on cell membranes, their role in cellular signaling, and the experimental methodologies used for their study.

Introduction

Sphingolipids are a diverse class of lipids that are integral to the structure and function of eukaryotic cell membranes.[1][2] A significant modification to the basic ceramide structure is the hydroxylation of the N-acyl chain, most commonly at the C-2 position, to form 2-hydroxy fatty acids (hFAs).[1][2] These hFAs are predominantly found in sphingolipids such as galactosylceramides and sphingomyelin, and are particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidney.[1][3]

The synthesis of hFAs is primarily carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[4][5][6][7] Mutations in the FA2H gene lead to a reduction or elimination of this enzyme's function, resulting in abnormal myelin that is prone to degradation, a condition known as leukodystrophy.[5][6] This is a key feature of the neurodegenerative disorder, Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), also known as spastic paraplegia 35 (SPG35).[4][5][7][8] In the skin, hFA-ceramides are essential for maintaining the permeability barrier.[1][3] Emerging evidence also points to the involvement of hFA-sphingolipids in specific cell signaling pathways.[1][3]

This technical guide will delve into the core functions of 2-hydroxy fatty acids in cell membrane structure, their metabolism, and their role in health and disease, providing researchers and drug development professionals with a comprehensive overview of this critical class of lipids.

Biosynthesis and Metabolism of 2-Hydroxy Fatty Acid-Containing Sphingolipids

The metabolic pathway of hFA-sphingolipids is a specialized branch of the general sphingolipid synthesis pathway, with the key differentiating step being the 2-hydroxylation of a fatty acid.

Biosynthesis

-

Fatty Acid 2-Hydroxylation: The process begins with the conversion of a free fatty acid to a 2-hydroxy fatty acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[1][4][7] FA2H is stereospecific, producing (R)-2-hydroxy fatty acids.[2][8] While FA2H is the primary enzyme for this step, another enzyme, phytanoyl-CoA 2-hydroxylase (PHYH), located in peroxisomes, can also hydroxylate fatty acyl-CoAs, although its primary role is in the degradation of branched-chain fatty acids.[1]

-

Acyl-CoA Synthesis: The newly synthesized hFA is activated to its CoA ester form by an acyl-CoA synthetase.[1]

-

Ceramide Synthesis: The 2-hydroxy acyl-CoA is then transferred to a sphingoid base (like dihydrosphingosine) by one of the six mammalian ceramide synthases (CerS) . All six CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates to form 2-hydroxy-dihydroceramide.[1][2][9] Each CerS isoform exhibits specificity for the chain length of the fatty acyl-CoA.[9]

-

Complex Sphingolipid Formation: The 2-hydroxy-ceramide can then be further modified by the addition of headgroups to form more complex sphingolipids, such as 2-hydroxy-sphingomyelin or 2-hydroxy-galactosylceramide (a major component of myelin).[1]

Degradation

The degradation of hFA-sphingolipids occurs primarily in the lysosomes.[4] The complex sphingolipids are broken down to 2-hydroxy-ceramide, which is then hydrolyzed by lysosomal acid ceramidase to release the 2-hydroxy fatty acid and a sphingoid base.[1] The released hFA can either be recycled through a salvage pathway to be reincorporated into new ceramides or be degraded via peroxisomal α-oxidation .[1][4]

References

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity [mdpi.com]

- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medlineplus.gov [medlineplus.gov]

- 6. FA2H gene: MedlinePlus Genetics [medlineplus.gov]

- 7. FA2H - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of 2-Hydroxytetracosanoic Acid: A Technical Guide to its Precursors and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxytetracosanoic acid, also known as cerebronic acid, is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a critical role in the structure and function of the nervous system.[1][2] It is a major component of myelin, the protective sheath that insulates nerve fibers, and is found in high concentrations in the brain.[3] Dysregulation of its metabolism is associated with severe neurological disorders, such as Zellweger syndrome and other peroxisomal biogenesis disorders.[1][4] This technical guide provides an in-depth overview of the precursors, metabolic pathway, and analytical methodologies related to this compound.

Precursors of this compound

The primary and immediate precursor for the biosynthesis of this compound is tetracosanoic acid , also known as lignoceric acid (C24:0).[1] Tetracosanoic acid is a very-long-chain saturated fatty acid that can be obtained from the diet or synthesized endogenously through the elongation of shorter-chain fatty acids.

Metabolic Pathway

The metabolism of this compound involves its synthesis from tetracosanoic acid via alpha-hydroxylation, its incorporation into complex sphingolipids, and its eventual degradation through peroxisomal alpha-oxidation.

Biosynthesis of this compound

The synthesis of this compound is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[3][5][6][7]

-

Location: Endoplasmic Reticulum[6]

-

Reaction: FA2H is a monooxygenase that hydroxylates the alpha-carbon (C-2) of tetracosanoic acid, converting it to this compound.[8] This reaction is dependent on NAD(P)H and molecular oxygen.[3][6]

-

Stereospecificity: FA2H stereospecifically produces (R)-2-hydroxy fatty acids.[8]

Mutations in the FA2H gene can lead to a deficiency in the enzyme, resulting in neurodegenerative disorders such as hereditary spastic paraplegia 35 (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN).[6]

Incorporation into Sphingolipids

Following its synthesis, this compound is activated to its CoA ester, 2-hydroxytetracosanoyl-CoA. This activated form is then utilized by ceramide synthases for the N-acylation of a sphingoid base (like sphingosine) to form 2-hydroxyceramides. These 2-hydroxyceramides are the backbone of various complex sphingolipids, including galactosylceramides and sulfatides, which are abundant in the myelin sheath.[3][7]

Degradation via Peroxisomal Alpha-Oxidation

The degradation of this compound, and other 2-hydroxy very-long-chain fatty acids, occurs in the peroxisomes via the alpha-oxidation pathway .[9][10][11][12][13] This pathway is distinct from the beta-oxidation pathway used for most straight-chain fatty acids.

The key steps in the peroxisomal alpha-oxidation of this compound are:

-

Activation: this compound is first activated to 2-hydroxytetracosanoyl-CoA.

-

Cleavage: The enzyme 2-hydroxyacyl-CoA lyase (HACL1) cleaves 2-hydroxytetracosanoyl-CoA into formyl-CoA and a C23 aldehyde, tricosanal.[14]

-

Oxidation: Tricosanal is then oxidized by a fatty aldehyde dehydrogenase to tricosanoic acid (a C23 fatty acid).[15]

-

Further Metabolism: Tricosanoic acid, being an odd-chain fatty acid, can then be further metabolized through peroxisomal and mitochondrial beta-oxidation. Formyl-CoA is broken down to formate (B1220265) and subsequently to carbon dioxide.[12][15]

Disorders in peroxisome biogenesis, such as Zellweger syndrome, lead to a deficiency in the enzymes required for alpha-oxidation, resulting in the accumulation of very-long-chain fatty acids, including this compound.[1][16][17]

Signaling and Experimental Workflow Diagrams

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C24H48O3 | CID 102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table: Peroxisome Biogenesis and Very Long-Chain Fatty Acid Metabolism Disorders-Merck Manual Professional Edition [merckmanuals.com]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. mdpi.com [mdpi.com]

- 7. FA2H - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 13. microbenotes.com [microbenotes.com]

- 14. researchgate.net [researchgate.net]

- 15. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medium- and long-chain dicarboxylic aciduria in patients with Zellweger syndrome and neonatal adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxytetracosanoic Acid in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules involved in a myriad of cellular processes. A key modification of sphingolipids is the hydroxylation of the N-acyl chain at the C-2 position, which significantly alters their biophysical properties and biological functions. This technical guide focuses on 2-hydroxytetracosanoic acid (cerebronic acid), a prominent very-long-chain 2-hydroxy fatty acid, and its central role in sphingolipid metabolism. We will delve into its biosynthesis, degradation, and involvement in physiological and pathological processes, with a particular emphasis on the nervous system and the skin. This document provides an in-depth overview of the current understanding of 2-hydroxylated sphingolipids, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.

Biosynthesis of 2-Hydroxylated Sphingolipids

The biosynthesis of sphingolipids containing this compound follows the general pathway of sphingolipid synthesis with the addition of a critical hydroxylation step. This process is primarily localized to the endoplasmic reticulum (ER).

The initial and rate-limiting step in de novo sphingolipid biosynthesis is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketodihydrosphingosine. This is then reduced to dihydrosphingosine (sphinganine). The key hydroxylation step can occur on the fatty acid before its incorporation into ceramide.

Key Enzymes in 2-Hydroxylation

Two main enzymes are known to be involved in the 2-hydroxylation of fatty acids in mammals:

-

Fatty Acid 2-Hydroxylase (FA2H): This is the primary enzyme responsible for the synthesis of 2-hydroxylated fatty acids that are incorporated into sphingolipids.[1] FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[1] It catalyzes the hydroxylation of free fatty acids, including tetracosanoic acid, to produce this compound.[2] The expression of FA2H is particularly high in the brain, coinciding with the period of active myelination.[3]

-

Phytanoyl-CoA 2-Hydroxylase (PHYH): Located in peroxisomes, PHYH is primarily involved in the α-oxidation of branched-chain fatty acids like phytanic acid. While it can hydroxylate straight-chain acyl-CoAs in vitro, studies have shown that it does not have significant activity towards long and very-long-chain straight-chain acyl-CoAs.[4] This suggests that FA2H is the main enzyme for the production of this compound for sphingolipid synthesis.[4]

Incorporation into Ceramides (B1148491) and Complex Sphingolipids

Once this compound is synthesized, it is activated to 2-hydroxytetracosanoyl-CoA. This activated fatty acid is then utilized by ceramide synthases (CerS) to acylate a sphingoid base (e.g., sphinganine) to form 2-hydroxy dihydroceramide (B1258172). All six mammalian CerS isoforms have been shown to be capable of using 2-hydroxy acyl-CoAs as substrates.[5] The resulting 2-hydroxy dihydroceramide is then desaturated to form 2-hydroxy ceramide (N-(2'-hydroxytetracosanoyl)-sphingosine).

This 2-hydroxy ceramide serves as a precursor for a variety of complex 2-hydroxylated sphingolipids, including:

-

2-Hydroxy Galactosylceramide (GalCer): A major component of the myelin sheath in the nervous system.

-

2-Hydroxy Sulfatide: Also abundant in myelin.

-

2-Hydroxy Glucosylceramide (GlcCer): Found in various tissues, including the epidermis.

-

2-Hydroxy Sphingomyelin (SM): A component of cell membranes.

The synthesis of these complex sphingolipids from 2-hydroxy ceramide is catalyzed by the same enzymes that act on non-hydroxylated ceramides.[1]

Degradation of 2-Hydroxylated Sphingolipids

The degradation of 2-hydroxylated sphingolipids primarily occurs in the lysosomes and peroxisomes. Complex 2-hydroxylated sphingolipids are first broken down to 2-hydroxy ceramide by the action of various lysosomal hydrolases. 2-hydroxy ceramide is then hydrolyzed by acid ceramidase to yield a sphingoid base and this compound.

The subsequent degradation of this compound proceeds via peroxisomal α-oxidation. This pathway involves the following key steps:

-

Activation: this compound is activated to its CoA ester, 2-hydroxytetracosanoyl-CoA.

-

Cleavage: 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme, cleaves 2-hydroxytetracosanoyl-CoA into formyl-CoA and an (n-1) aldehyde (tricosanal).[6]

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid (tricosanoic acid), which can subsequently enter β-oxidation for complete degradation.

Physiological and Pathological Roles

2-hydroxylated sphingolipids, including those containing this compound, are crucial for the proper function of several tissues, most notably the nervous system and the skin.

Nervous System and Myelination

The myelin sheath, which insulates nerve axons and facilitates rapid nerve impulse conduction, is exceptionally rich in lipids, with galactosylceramide and sulfatide being major components. A significant proportion of these myelin sphingolipids contain 2-hydroxylated fatty acids. The presence of the 2-hydroxyl group is thought to be critical for the stability and proper function of the myelin sheath, likely through the formation of additional hydrogen bonds that strengthen the lipid packing in the myelin membrane.

Mutations in the FA2H gene lead to a group of neurodegenerative disorders, including:

-

Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN): A rare, autosomal recessive disorder characterized by progressive spastic paraplegia, dystonia, ataxia, and cognitive decline.

-

Hereditary Spastic Paraplegia 35 (SPG35): Now considered part of the FAHN spectrum.

These disorders are associated with a deficiency in 2-hydroxylated sphingolipids, leading to demyelination and iron accumulation in the brain.

Skin Barrier Function

The epidermis, the outermost layer of the skin, forms a crucial barrier against water loss and environmental insults. This barrier function is largely attributed to the unique lipid composition of the stratum corneum, which is rich in ceramides. 2-hydroxylated ceramides are abundant in the epidermis and are essential for the formation of the lamellar lipid structures that seal the intercellular spaces.[1] A deficiency in these lipids can compromise the skin's barrier function.

Cell Signaling

Emerging evidence suggests that 2-hydroxylated ceramides are not merely structural lipids but also active participants in cell signaling pathways.[7] They have been shown to induce apoptosis in cancer cells, often with greater potency than their non-hydroxylated counterparts.[8] The signaling mechanisms of 2-hydroxy ceramides appear to be distinct from those of non-hydroxylated ceramides and may involve the regulation of protein kinases and phosphatases, including the Akt and MAPK pathways.[7][8]

References

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Breakdown of 2-Hydroxylated Straight Chain Fatty Acids via Peroxisomal 2-Hydroxyphytanoyl-CoA Lyase | Semantic Scholar [semanticscholar.org]

- 5. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxytetracosanoic Acid and Peroxisomal Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisomal disorders are a group of severe, inherited metabolic diseases characterized by the dysfunction of peroxisomes, cellular organelles essential for various metabolic pathways. A key function of peroxisomes is the alpha-oxidation of certain fatty acids, a process critical for the breakdown of branched-chain fatty acids and 2-hydroxy long-chain fatty acids. This technical guide provides an in-depth exploration of the role of 2-hydroxytetracosanoic acid in the context of peroxisomal disorders, with a particular focus on Zellweger Spectrum Disorders (ZSD). It details the biochemical pathways, analytical methodologies for quantification, and the pathophysiological consequences of its accumulation, aiming to equip researchers and drug development professionals with the critical information needed to advance research and therapeutic strategies in this field.

Introduction to this compound and Peroxisomal Function

This compound is a 2-hydroxy very-long-chain fatty acid (VLCFA) that plays a significant role in cellular lipid metabolism. Its metabolism is intrinsically linked to the proper functioning of peroxisomes, which are responsible for the alpha-oxidation of 2-hydroxy fatty acids. This pathway is crucial for the degradation of these molecules into shorter, more manageable fatty acids that can then enter other metabolic routes.

Peroxisomal biogenesis disorders (PBDs), such as the Zellweger spectrum disorders (ZSD), and single-enzyme deficiencies affecting the alpha-oxidation pathway can lead to the accumulation of 2-hydroxy fatty acids, including this compound. This accumulation is a key biochemical marker for these debilitating conditions and is thought to contribute significantly to their pathophysiology.

The Alpha-Oxidation Pathway of this compound

The breakdown of this compound occurs via the peroxisomal alpha-oxidation pathway. This metabolic route is essential for the degradation of fatty acids that cannot be processed by the more common beta-oxidation pathway due to the presence of a substitution at the alpha- or beta-carbon.

The key enzymatic steps in the alpha-oxidation of this compound are:

-

Activation: this compound is first activated to its coenzyme A (CoA) ester, 2-hydroxytetracosanoyl-CoA.

-

Dehydrogenation: 2-Hydroxytetracosanoyl-CoA is then oxidized to 2-oxotetracosanoyl-CoA.

-

Cleavage: The crucial step involves the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. HACL1 cleaves 2-oxotetracosanoyl-CoA into formyl-CoA and tricosanal (B1216055) (a C23 aldehyde).

-

Oxidation: Tricosanal is subsequently oxidized to tricosanoic acid (C23:0), which can then be further metabolized.

In peroxisomal disorders, defects in the enzymes of this pathway, or in the biogenesis of the peroxisome itself, lead to a blockage in this metabolic sequence and the subsequent accumulation of this compound and other pathway intermediates.

Peroxisomal Disorders Associated with this compound Accumulation

The accumulation of this compound is a hallmark of several peroxisomal disorders, primarily those affecting the alpha-oxidation pathway.

Zellweger Spectrum Disorders (ZSD)

ZSD represents a continuum of diseases with overlapping clinical features, ranging from the most severe Zellweger syndrome (ZS) to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD). These disorders are caused by mutations in PEX genes, which are essential for the proper assembly of peroxisomes.[1][2] The resulting dysfunctional or absent peroxisomes lead to a global impairment of peroxisomal metabolic pathways, including the alpha-oxidation of 2-hydroxy fatty acids.[3] Consequently, patients with ZSD exhibit elevated levels of very-long-chain fatty acids (VLCFAs), including this compound, in plasma and cultured fibroblasts.[2][4]

Refsum Disease

Classic Refsum disease is an autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the alpha-oxidation of phytanic acid. While the primary biochemical abnormality is the accumulation of phytanic acid, the broader implications for the alpha-oxidation pathway can also affect the metabolism of other substrates, including 2-hydroxy long-chain fatty acids.

Quantitative Data on this compound Accumulation

While the accumulation of C26:0 VLCFA and phytanic acid are the most commonly reported biomarkers for peroxisomal disorders, elevated levels of 2-hydroxy fatty acids are also a key diagnostic feature. However, specific quantitative data for this compound in patient samples are less frequently reported in the literature. The available data indicates a significant increase in the levels of 2-hydroxy fatty acids in patients with ZSD.

Table 1: Representative Data on Fatty Acid Accumulation in Zellweger Spectrum Disorders

| Analyte | Patient Group | Matrix | Fold Increase (vs. Controls) | Reference |

| 2-Hydroxysebacic acid | Zellweger Syndrome | Urine | Significantly Increased | [5] |

| Hexacosanoic acid (C26:0) | Zellweger Syndrome | Serum | Consistently Increased | [6] |

| C26:0/C22:0 ratio | Zellweger Syndrome | Serum | Elevated | [6] |

| Pristanic Acid | Zellweger Syndrome | Plasma | Elevated | [7] |

| Dihyroxycholestanoic acid (DHCA) | Zellweger Syndrome | Plasma | Elevated | [7] |

| Trihydroxycholestanoic acid (THCA) | Zellweger Syndrome | Plasma | Elevated | [7] |

Note: Specific quantitative values for this compound are not consistently available in the literature. The table reflects the general trend of VLCFA and other peroxisomal metabolite accumulation.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological samples is crucial for the diagnosis and monitoring of peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS analysis of 2-hydroxy fatty acids typically requires a derivatization step to increase their volatility and thermal stability.

Protocol: GC-MS Analysis of this compound in Cultured Fibroblasts

-

Sample Preparation:

-

Harvest cultured fibroblasts and wash with phosphate-buffered saline (PBS).

-

Perform lipid extraction using a chloroform:methanol (2:1, v/v) solvent system.

-

Saponify the lipid extract with methanolic KOH to release free fatty acids.

-

Acidify the sample and extract the free fatty acids with hexane (B92381).

-

-

Derivatization (Silylation):

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried residue.[8][9]

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl and carboxyl groups.[9]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to separate the fatty acid derivatives.

-

Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic ions of the this compound TMS derivative.

-

Quantify using a stable isotope-labeled internal standard (e.g., deuterated 2-hydroxy fatty acid).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and can often be performed with less extensive sample derivatization.

Protocol: LC-MS/MS Analysis of this compound in Plasma

-

Sample Preparation:

-

Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the fatty acid fraction.

-

-

LC Separation:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to selectively detect the transition from the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) to a specific product ion.

-

Quantify using a stable isotope-labeled internal standard.

-

Pathophysiology and Disrupted Signaling Pathways

The accumulation of this compound and other VLCFAs in peroxisomal disorders contributes to cellular dysfunction through several mechanisms.

Membrane Disruption and Oxidative Stress

The incorporation of abnormal fatty acids into cellular membranes can alter their fluidity and integrity, impairing the function of membrane-bound proteins and transport systems.[3] Furthermore, the dysfunctional peroxisomes are unable to carry out their normal role in reactive oxygen species (ROS) detoxification, leading to increased oxidative stress.[10] The accumulation of VLCFAs can further exacerbate ROS production, creating a vicious cycle of cellular damage.

Modulation of Nuclear Receptor Signaling

Fatty acids and their derivatives are known to be natural ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that are master regulators of lipid metabolism and inflammation.[11][12] The accumulation of unusual fatty acids, such as this compound, may lead to aberrant activation or repression of PPAR signaling pathways.[13] This can disrupt the expression of genes involved in fatty acid oxidation, glucose homeostasis, and inflammatory responses, contributing to the complex phenotype of peroxisomal disorders.[14][15]

Diagnostic Workflow

The diagnosis of peroxisomal disorders relies on a combination of clinical evaluation, biochemical testing, and genetic analysis. The measurement of VLCFAs, including 2-hydroxy fatty acids, is a cornerstone of the biochemical diagnostic workflow.

Conclusion and Future Directions

This compound is a critical metabolite in the context of peroxisomal disorders. Its accumulation serves as a valuable biomarker and is implicated in the pathophysiology of these devastating diseases. Further research is needed to fully elucidate the specific signaling pathways disrupted by the accumulation of this and other 2-hydroxy fatty acids. The development of more specific and sensitive analytical methods for the routine quantification of this compound will be instrumental in improving early diagnosis and in monitoring the efficacy of novel therapeutic interventions. A deeper understanding of the molecular consequences of this compound accumulation will pave the way for the development of targeted therapies aimed at mitigating its toxic effects and improving the quality of life for individuals with peroxisomal disorders.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. prezi.com [prezi.com]

- 4. Rational diagnostic strategy for Zellweger syndrome spectrum patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective analysis of 2-hydroxysebacic acid in urine of patients with Zellweger syndrome and of premature infants fed with medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum very long chain fatty acid pattern in Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma analysis of di- and trihydroxycholestanoic acid diastereoisomers in peroxisomal alpha-methylacyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Derivatization techniques for free fatty acids by GC [restek.com]

- 10. researchgate.net [researchgate.net]

- 11. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phmd.hirszfeld.pl [phmd.hirszfeld.pl]

- 15. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of 2-Hydroxyacyl-CoA Lyase 1 Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a distinct clinical entity termed "2-Hydroxytetracosanoic acid deficiency" is not currently recognized in medical literature, the accumulation of this compound and other 2-hydroxy long-chain fatty acids would be the biochemical hallmark of a deficiency in the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1). This enzyme plays a critical role in the peroxisomal alpha-oxidation pathway, a vital process for the degradation of certain fatty acids that cannot be metabolized through beta-oxidation. This technical guide provides a comprehensive overview of the genetic basis of HACL1 deficiency, drawing on existing research and data from animal models to inform researchers, scientists, and drug development professionals.

The Role of HACL1 in Peroxisomal Alpha-Oxidation

Peroxisomal alpha-oxidation is a metabolic pathway essential for the breakdown of 3-methyl-branched fatty acids, such as phytanic acid, and 2-hydroxy long-chain fatty acids.[1][2] The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), encoded by the HACL1 gene, catalyzes a key step in this pathway.[3] Specifically, HACL1 is responsible for the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules, producing formyl-CoA and an aldehyde that is one carbon shorter.[1][2] This process is crucial for the continued degradation of these fatty acid substrates. HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and functions as a homotetramer within the peroxisome.[4][5]

Genetic Basis of HACL1 Deficiency

A deficiency in HACL1 activity would be inherited as an autosomal recessive trait. This means that an individual would need to inherit two mutated copies of the HACL1 gene, one from each parent, to exhibit the disorder. While no human cases of HACL1 deficiency have been definitively reported, understanding its genetic basis is crucial for future diagnostic efforts and therapeutic development.

The HACL1 gene is located on chromosome 3.[6] Mutations in this gene that lead to a loss of function of the HACL1 enzyme would result in the accumulation of its substrates, namely 2-hydroxy long-chain fatty acids like this compound, and precursors in the alpha-oxidation pathway, such as phytanic acid.

Molecular Consequences of HACL1 Deficiency

The primary molecular consequence of HACL1 deficiency is the disruption of the peroxisomal alpha-oxidation pathway. This leads to the accumulation of upstream metabolites.

Insights from Animal Models

While a human phenotype for HACL1 deficiency has not been described, studies on Hacl1 knockout mice provide valuable insights into the potential pathophysiology.[7][8] When fed a standard diet, these mice do not exhibit a severe phenotype. However, when their diet is supplemented with phytol (B49457) (a precursor to phytanic acid), they demonstrate a phenotype reminiscent of Refsum disease, a disorder of phytanic acid metabolism.[7]

Quantitative Data from Hacl1 Knockout Mouse Studies

The following table summarizes key quantitative findings from studies on Hacl1 knockout mice fed a phytol-enriched diet compared to wild-type controls.

| Analyte | Tissue/Fluid | Fold Change in Hacl1 KO vs. Wild-Type | Reference |

| Phytanic Acid | Liver | ~2.4-fold increase | [7] |

| 2-Hydroxyphytanic Acid | Liver | Significant accumulation | [7] |

| Heptadecanoic Acid (C17:0) | Liver | Significant decrease | [7] |

| HACL1 Protein | Liver | Significantly decreased abundance | [7] |

| CYP4A10 Protein | Liver | Significantly increased abundance | [7] |

| CYP4A14 Protein | Liver | Significantly increased abundance | [7] |

These findings indicate that in the absence of HACL1, there is an accumulation of alpha-oxidation substrates and an upregulation of alternative fatty acid metabolism pathways, such as omega-oxidation, likely as a compensatory mechanism.[7]

Experimental Protocols

Investigating a potential HACL1 deficiency requires a combination of genetic, enzymatic, and metabolic analyses.

Genetic Analysis: HACL1 Gene Sequencing

Objective: To identify pathogenic mutations in the HACL1 gene.

Methodology:

-

DNA Extraction: Genomic DNA is isolated from a patient's blood or saliva sample using a commercially available DNA extraction kit.

-

PCR Amplification: The coding exons and flanking intronic regions of the HACL1 gene are amplified using polymerase chain reaction (PCR) with specific primers.

-

Sanger Sequencing: The amplified PCR products are purified and sequenced using the Sanger dideoxy method.

-

Sequence Analysis: The resulting DNA sequence is compared to the reference sequence of the HACL1 gene to identify any variations. Pathogenicity of any identified variants is assessed using in silico prediction tools and by checking population databases for their frequency.

Enzymatic Assay: HACL1 Activity Measurement

Objective: To determine the functional activity of the HACL1 enzyme.

Methodology:

-

Sample Preparation: Fibroblast cell cultures are established from a patient's skin biopsy. Peroxisomes are isolated from the cultured fibroblasts by subcellular fractionation.

-

Substrate Preparation: A 2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA or 2-hydroxytetracosanoyl-CoA) is synthesized and purified.

-

Enzyme Reaction: The isolated peroxisomal fraction is incubated with the 2-hydroxyacyl-CoA substrate in a reaction buffer containing thiamine pyrophosphate (TPP) and other necessary cofactors.

-

Product Detection: The reaction products, formyl-CoA and the corresponding (n-1) aldehyde, are measured. Formyl-CoA can be quantified spectrophotometrically after conversion to formate. The aldehyde can be measured using gas chromatography-mass spectrometry (GC-MS) after derivatization.

-

Data Analysis: The rate of product formation is used to calculate the specific activity of the HACL1 enzyme, which is then compared to the activity in control samples.

Metabolic Analysis: Quantification of 2-Hydroxy Fatty Acids

Objective: To measure the levels of this compound and other relevant fatty acids in patient samples.

Methodology:

-

Sample Preparation: Lipids are extracted from plasma or cultured fibroblasts using a solvent extraction method (e.g., Folch extraction).

-

Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release free fatty acids. The fatty acids are then derivatized to form volatile esters (e.g., methyl esters) for GC-MS analysis. The hydroxyl group of the 2-hydroxy fatty acids is also derivatized (e.g., with a silylating agent) to improve chromatographic separation and mass spectrometric detection.

-

GC-MS Analysis: The derivatized fatty acids are separated by gas chromatography and detected by mass spectrometry. Specific ions corresponding to the derivatized this compound and other fatty acids of interest are monitored for quantification.

-

Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known amount of an internal standard.

Therapeutic Considerations

As there are no known human cases of HACL1 deficiency, there are no established treatments. However, based on the pathophysiology of other peroxisomal disorders, several therapeutic strategies could be considered:

-

Dietary Management: Restriction of dietary precursors of 2-hydroxy long-chain fatty acids and phytanic acid could be a primary therapeutic approach.

-

Thiamine Supplementation: Given that HACL1 is a TPP-dependent enzyme, supplementation with high doses of thiamine (vitamin B1) might be explored to enhance the activity of any residual mutant enzyme.[5]

-

Pharmacological Chaperones: For missense mutations that lead to protein misfolding and degradation, the development of pharmacological chaperones that can stabilize the mutant HACL1 protein and restore some function could be a viable strategy.

-

Gene Therapy: In the long term, gene therapy approaches aimed at delivering a functional copy of the HACL1 gene to affected cells could offer a curative treatment.

Conclusion

A deficiency of 2-hydroxyacyl-CoA lyase 1, while not yet identified in humans, represents a potential inborn error of metabolism that would lead to the accumulation of this compound and other 2-hydroxy long-chain fatty acids. The insights gained from the study of the HACL1 gene and its protein product, along with data from Hacl1 knockout mouse models, provide a strong foundation for the future identification and characterization of this disorder. The experimental protocols and diagnostic workflow outlined in this guide offer a roadmap for researchers and clinicians who may encounter patients with a biochemical profile suggestive of HACL1 deficiency. Further research into the regulation of the HACL1 gene and the development of targeted therapeutic strategies will be crucial for addressing this and other related peroxisomal disorders.

References

- 1. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]

- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wikicrow.ai [wikicrow.ai]

- 4. physoc.org [physoc.org]

- 5. portlandpress.com [portlandpress.com]

- 6. genecards.org [genecards.org]

- 7. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue Proteome of 2-Hydroxyacyl-CoA Lyase Deficient Mice Reveals Peroxisome Proliferation and Activation of ω-Oxidation - UCL Discovery [discovery.ucl.ac.uk]

Methodological & Application

Application Note: Quantitative Analysis of Very Long-Chain Fatty Acids in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. They are essential components of cellular lipids, playing crucial roles in membrane structure and various signaling pathways.[1] The metabolism of VLCFAs primarily occurs in peroxisomes through a process of beta-oxidation.[2][3] Dysregulation of VLCFA metabolism is associated with several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[4][5] In these conditions, impaired peroxisomal function leads to the accumulation of VLCFAs in plasma, tissues, and cerebrospinal fluid (CSF).[6][7] Consequently, the accurate quantification of specific VLCFAs, such as docosanoic acid (C22:0), tetracosanoic acid (C24:0), and hexacosanoic acid (C26:0), is a critical biomarker for the diagnosis and monitoring of these peroxisomal disorders.[8]

This application note provides a detailed protocol for the sensitive and robust quantification of VLCFAs in human plasma and CSF using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This protocol outlines a comprehensive workflow for the analysis of VLCFAs, from sample preparation to data acquisition.

Experimental Workflow

References

- 1. ABC Transporter Subfamily D: Distinct Differences in Behavior between ABCD1–3 and ABCD4 in Subcellular Localization, Function, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation | MDPI [mdpi.com]

- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Detection of Characteristic Phosphatidylcholine Containing Very Long Chain Fatty Acids in Cerebrospinal Fluid from Patients with X-Linked Adrenoleukodystrophy [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxytetracosanoic Acid: A Potential Biomarker in the Diagnosis of Zellweger Syndrome

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: